4-Ethyl-2-(3-methoxyphenyl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
365427-22-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-ethyl-2-(3-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-10-8-15-12(13-10)9-5-4-6-11(7-9)14-2/h4-8H,3H2,1-2H3 |
InChI Key |
KSQDVAUYTZTEHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 3 Methoxyphenyl Oxazole and Its Derivatives
Retrosynthetic Analysis of the 4-Ethyl-2-(3-methoxyphenyl)oxazole Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps to identify the key bonds that need to be formed and illuminates potential synthetic routes.
For the this compound scaffold, the oxazole (B20620) ring itself presents the most logical sites for disconnection. Two primary disconnection strategies can be envisioned, each corresponding to well-known synthetic methods:
Strategy A: Disconnection of the C(2)-N(3) and O(1)-C(5) bonds. This approach breaks the ring into two components. The first component contains the C2 and the attached 2-(3-methoxyphenyl) group, which can be traced back to a 3-methoxybenzamide (B147233) derivative. The second component provides the C4-C5 backbone with the ethyl substituent, typically derived from an α-haloketone. This strategy aligns with the Bredereck reaction.
Strategy B: Disconnection of the N(3)-C(4) and O(1)-C(2) bonds. This alternative disconnection leads to a single, linear precursor: a 2-acylamino-ketone. In this case, the 3-methoxyphenyl (B12655295) group is part of an acyl moiety, and the ethyl group is part of the ketone backbone. This pathway is characteristic of the Robinson-Gabriel synthesis. A third modern approach involves disconnecting the C(4)-O(1) and C(2)-N(3) bonds of an intermediate, which points towards the cycloisomerization of a propargylic amide.
| Moiety | Precursor Name | Synthetic Role | Corresponding Strategy |
| 2-(3-methoxyphenyl) | 3-Methoxybenzamide | Provides the C2 atom and the aryl substituent. | Bredereck Reaction |
| 3-Methoxybenzoyl chloride | Acylating agent for forming an amide linkage. | Robinson-Gabriel Synthesis | |
| 3-Methoxybenzoic acid | Starting material for amide or acid chloride. | All strategies | |
| 4-Ethyl | 1-Bromo-2-butanone (B1265390) | Provides the C4-ethyl and C5 atoms. | Bredereck Reaction |
| 2-Amino-3-pentanone | Provides the N3, C4-ethyl, and C5 atoms. | Robinson-Gabriel Synthesis | |
| N-(1-Butynyl)-3-methoxybenzamide | Precursor for intramolecular cyclization. | Cycloisomerization |
Established Synthetic Strategies for Oxazole Ring Construction and Their Applicability
Several classical and contemporary methods are available for the synthesis of oxazoles. Their applicability to forming the 2,4-disubstituted pattern of this compound is discussed below.
The Robinson-Gabriel synthesis is a foundational method for creating oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones. wikipedia.org In the context of the target molecule, the required precursor would be N-(1-oxobutan-2-yl)-3-methoxybenzamide. The classical approach requires harsh dehydrating agents, which can limit its use with sensitive functional groups. wikipedia.orgacs.org
Modern adaptations have focused on developing milder conditions. For instance, the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) with a base like triethylamine (B128534) (Et₃N) provides a gentler alternative for the cyclodehydration step. wikipedia.org Another mild protocol involves the oxidation of β-keto amides using reagents like the Dess-Martin periodinane, followed by cyclization. wikipedia.org While broadly applicable, the Robinson-Gabriel method and its variants have been extensively used for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. thieme-connect.comnih.gov
| Dehydrating Agent | Conditions | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | High temperature | The classic, harsh method. wikipedia.orgnih.gov |
| Phosphorus Pentoxide (P₂O₅) | Heating | Strong dehydrating agent, often harsh. acs.org |
| Thionyl Chloride (SOCl₂) | Reflux | Can introduce side reactions. acs.org |
| Trifluoroacetic Anhydride (B1165640) (TFAA) | Ethereal solvent | Used in solid-phase synthesis adaptations. wikipedia.orgacs.org |
| Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) | Mild, often room temperature | A popular modern, milder alternative. wikipedia.org |
The Bredereck reaction offers a direct and efficient pathway to 2,4-disubstituted oxazoles by reacting an α-haloketone with an amide. ijpsonline.com To synthesize this compound, this method would involve the condensation of 3-methoxybenzamide with an α-haloketone such as 1-bromo-2-butanone or 1-chloro-2-butanone. This approach is often clean and economical for generating this specific substitution pattern. ijpsonline.com A notable modification of the Bredereck reaction involves the use of α-hydroxyketones as starting materials in place of α-haloketones, which can be an advantage in terms of precursor stability and handling. ijpsonline.com
A versatile and increasingly popular strategy for oxazole synthesis is the cycloisomerization of propargylic amides. acs.orgijpsonline.comacs.org This method provides access to a wide range of substituted oxazoles under relatively mild conditions. For the target molecule, the key intermediate would be N-(but-1-yn-1-yl)-3-methoxybenzamide. The subsequent cyclization to form the oxazole ring can be promoted by a variety of catalysts. ijpsonline.com
Silica gel has been shown to be a practical and mild mediator for this transformation, proceeding through an oxazoline (B21484) intermediate followed by isomerization. acs.orgacs.orgnih.gov Transition metals, particularly gold and palladium catalysts, are also highly effective, often leading to excellent yields and tolerating a broad scope of functional groups. thieme-connect.comnih.gov This method's high efficiency and mild reaction conditions make it a powerful tool for modern heterocyclic synthesis. ijpsonline.com
Van Leusen Oxazole Synthesis Utilizing Tosylmethylisocyanides (TosMICs)
The Van Leusen oxazole synthesis is a powerful and widely employed method for constructing the oxazole ring. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of 3-methoxybenzaldehyde (B106831) with 1-(isocyano)propyl-4-methylbenzenesulfone.
The mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of the tosyl group lead to the formation of the oxazole ring. wikipedia.org The versatility of this method allows for the synthesis of a variety of substituted oxazoles. nih.gov For instance, the reaction can be adapted to produce 4,5-disubstituted oxazoles in a one-pot manner using TosMIC, various aldehydes, and aliphatic halides in ionic liquids. organic-chemistry.org
A key advantage of the Van Leusen synthesis is its applicability to a broad range of substrates. nih.gov Research has demonstrated the successful synthesis of 5-aryloxazoles using a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the catalyst, which simplifies the purification process by allowing for the easy removal of the base and the p-tolylsulfinic acid byproduct via filtration. organic-chemistry.orgresearchgate.net
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgdrugfuture.comijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdrugfuture.com To synthesize the target compound, one would theoretically react the cyanohydrin of propionaldehyde (B47417) with 3-methoxybenzaldehyde.
The reaction is typically carried out in dry ether, with the product precipitating as the hydrochloride salt. wikipedia.org While traditionally used for aromatic reactants, there are instances of its application with aliphatic compounds. wikipedia.org A specific example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyl-oxazole. wikipedia.org However, the direct application to synthesize a 2,4-disubstituted oxazole like this compound would require a non-traditional starting material or a modification of the classical Fischer conditions.
Erlenmeyer-Plochl Azlactone Synthesis and Subsequent Transformations
The Erlenmeyer-Plochl synthesis is a well-established route to azlactones (oxazolones), which are versatile intermediates for the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgsci-hub.se The process involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a base like sodium acetate. wikipedia.org
To adapt this for this compound, one could envision a multi-step sequence. First, an appropriately substituted N-acyl amino acid would be condensed with 3-methoxybenzaldehyde to form an azlactone. Subsequent transformation of the azlactone, potentially through reduction and other modifications, would be necessary to arrive at the target 2,4-disubstituted oxazole. While not a direct route, the Erlenmeyer-Plochl reaction provides access to key precursors for oxazole synthesis. ijpsonline.com For example, reacting hippuric acid with a substituted aldehyde in the presence of acetic anhydride and a catalyst can yield azalactones. ijpsonline.com
Organometallic and Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium/Copper-Mediated Arylation)
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful approach to constructing substituted oxazoles.
Palladium- and copper-catalyzed direct C-H arylation has emerged as a particularly efficient strategy. beilstein-journals.orgnih.gov This approach allows for the direct coupling of an oxazole core with an aryl halide or other arylating agent. For the synthesis of this compound, one could start with a pre-formed 4-ethyloxazole and couple it with a 3-methoxyphenyl halide.
Several catalytic systems have been developed for this purpose. For instance, palladium catalysts can be used for the direct C5-selective arylation of oxazoles. beilstein-journals.org Copper(I) iodide in the presence of a ligand like triphenylphosphine has been shown to effectively catalyze the direct 2-arylation of benzoxazoles with aryl bromides. nih.govnih.gov This method is attractive due to the lower cost of copper compared to palladium. nih.gov Furthermore, multicomponent reactions catalyzed by palladium, involving the coupling of an aryl halide, an amino alcohol, and an isocyanide, provide a convergent and efficient route to oxazolines, which can be precursors to oxazoles. organic-chemistry.orgnih.gov
| Catalyst System | Reactants | Product Type | Ref. |
| Pd(PPh3)4 / KOAc | Oxazole, Chloropyrazine | C5-heteroarylated oxazole | beilstein-journals.org |
| CuI / PPh3 / Base | Benzoxazole, Aryl bromide | 2-Arylbenzoxazole | nih.govnih.gov |
| Pd-catalyst | Aryl halide, Amino alcohol, Isocyanide | Oxazoline | organic-chemistry.orgnih.gov |
| Ni(II) / Ligand | (Benz)oxazole, (Hetero)aryl chloride | C2-arylated (benz)oxazole | organic-chemistry.org |
Emerging and Sustainable Synthetic Approaches for Oxazole Systems
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and ultrasound-promoted transformations are at the forefront of these "green chemistry" initiatives.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for a wide range of organic transformations, including the synthesis of oxazoles. ijpsonline.comnih.govacs.org The application of microwave heating can be particularly advantageous in the synthesis of substituted oxazoles.
For example, a microwave-assisted Van Leusen synthesis of 5-aryl-1,3-oxazoles has been reported, demonstrating high efficiency and good yields. nih.gov In one study, the reaction of aryl aldehydes with TosMIC under microwave irradiation in isopropanol (B130326) with potassium phosphate (B84403) as a base afforded 5-substituted oxazoles in excellent yields. nih.govacs.org The reaction time was significantly reduced to just a few minutes compared to conventional heating methods. nih.govacs.org Microwave-assisted Erlenmeyer synthesis of azalactones has also been successfully demonstrated. ijpsonline.com
Ultrasound-Promoted Chemical Transformations
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.gov
Utilization of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis
The synthesis of oxazole derivatives has been significantly advanced by the adoption of green chemistry principles, particularly through the use of ionic liquids (ILs) and deep eutectic solvents (DESs) as alternative reaction media. researchgate.netyoutube.com These solvents offer numerous advantages over conventional volatile organic compounds (VOCs), including low vapor pressure, high thermal stability, non-flammability, and potential for recyclability. researchgate.netijpsonline.comnih.gov
Ionic Liquids (ILs):
Ionic liquids, which are salts with melting points below 100°C, have been successfully employed as both solvents and promoters in oxazole synthesis. youtube.comijpsonline.com For instance, the one-pot van Leusen synthesis, a powerful method for forming 4,5-disubstituted oxazoles, has been adapted to use imidazolium-based ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comorganic-chemistry.org In this approach, reacting tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in [bmim]Br with a base like potassium carbonate can produce high yields of the desired oxazoles at room temperature. organic-chemistry.org A key benefit of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield, enhancing the economic and environmental viability of the process. organic-chemistry.orgorganic-chemistry.org
Deep Eutectic Solvents (DESs):
Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point much lower than the individual components. researchgate.netnih.gov These solvents are often biodegradable, inexpensive, and derived from natural sources, making them highly attractive for green synthesis. researchgate.netresearchgate.net DESs have been used as effective media for classic oxazole syntheses, such as the Robinson-Gabriel reaction. For example, the synthesis of 2,5-disubstituted oxazoles from phenacyl bromides and amides has been demonstrated in various DES combinations, including choline (B1196258) chloride with glycerol (B35011) or urea. researchgate.net The choice of DES components can influence reaction yields; for instance, a DES composed of mannose and dimethylurea has been reported to produce yields as high as 93%. researchgate.net
The table below summarizes representative IL and DES systems used in the synthesis of substituted oxazoles.
| Solvent System | HBA | HBD | Reactants | Reaction Type | Yield (%) | Reference |
| Ionic Liquid | [bmim]Br | - | Aldehyde, TosMIC, Alkyl Halide | van Leusen | High | organic-chemistry.org |
| Ionic Liquid | [bmim][BF4] | - | Aldehyde, TosMIC, Alkyl Halide | van Leusen | High | organic-chemistry.org |
| Deep Eutectic Solvent | Choline Chloride | Glycerol | Phenacyl Bromide, Amide | Robinson-Gabriel | 73 | researchgate.net |
| Deep Eutectic Solvent | Choline Chloride | Urea | Salicylaldehyde, Benzylamine | N/A | 94 | nih.gov |
| Deep Eutectic Solvent | Mannose | Dimethylurea | Phenacyl Bromide, Amide | Robinson-Gabriel | 93 | researchgate.net |
| Deep Eutectic Solvent | Bu4NBr | Glycerol | 2-aminophenol, 1,2-dicarbonyl | Condensation | 85 | nih.gov |
This table presents generalized findings for substituted oxazole synthesis, adaptable for the synthesis of this compound.
Catalyst-Free and Continuous Flow Synthesis Techniques
In parallel with the development of green solvents, significant progress has been made in creating catalyst-free reactions and employing continuous flow technology to synthesize oxazoles. These methods aim to reduce reliance on potentially toxic and expensive metal catalysts and to improve reaction efficiency, safety, and scalability. rsc.orgresearchgate.net
Catalyst-Free Synthesis:
Several strategies have been developed to construct the oxazole ring without the need for a metal catalyst. rsc.org These often rely on the intrinsic reactivity of the starting materials under specific conditions. For example, iodine-mediated reactions can facilitate the tandem oxidative cyclization of aromatic aldehydes to form 2,5-disubstituted oxazoles. organic-chemistry.org Other metal-free approaches include the cyclization of N-propargylamides using iodine or strong bases. researchgate.net Recently, novel methods involving the metal-free cleavage of C–O bonds have been reported, where esters and amines can be cyclized to form substituted oxazoles using iodine as the sole oxidant. rsc.org Furthermore, electro-photochemical methods that use light and electricity to drive the reaction offer a sustainable, catalyst-free route to oxazoles from simple precursors like aryl diazoesters and alkylnitriles. researchgate.net
Continuous Flow Synthesis:
Continuous flow chemistry has emerged as a powerful tool for the synthesis of oxazoles, offering enhanced control over reaction parameters, improved safety, and the potential for automated, on-demand production. acs.orgdurham.ac.uk In a typical flow setup, solutions of reagents are pumped through a T-piece mixer and into a heated reactor coil or a packed bed of a solid-supported reagent. ijpsonline.com This technology has been successfully applied to the synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk For example, a flow system can be configured to mix an isocyanoacetate and an acid chloride, which then passes through a column containing a solid-supported base to trigger a rapid intramolecular cyclization, yielding the oxazole product in high purity. durham.ac.uk
The table below contrasts batch and continuous flow synthesis for oxazole preparation.
| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Reaction Time | Hours to days | Minutes to hours | durham.ac.uk, rsc.org |
| Scalability | Limited by flask size | Easily scalable by extending run time | acs.org |
| Safety | Risk with exothermic reactions/toxic reagents | Enhanced safety, small reaction volumes | ijpsonline.com |
| Process Control | Difficult to control temperature/mixing precisely | Precise control over temperature, pressure, mixing | acs.org |
| Purity | Often requires extensive purification | High purity, often requires minimal workup | durham.ac.uk, rsc.org |
| Automation | Difficult to automate | Readily automated for library synthesis | acs.org |
Optimization Strategies for the Synthesis of this compound
The successful synthesis of a specific target like this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing byproducts and reaction time.
Systematic Screening of Reaction Conditions (Temperature, Solvent Polarity, Reagent Concentration)
A systematic approach to optimization involves the methodical variation of key reaction parameters. While specific optimization data for this compound is not extensively published, general principles from related oxazole syntheses can be applied.
A plausible route to this compound is the reaction of 3-methoxybenzoic acid with an appropriate amino ketone precursor, followed by cyclization, or a direct one-pot method. Based on a reported direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, an optimization matrix can be constructed. nih.gov
Temperature: The reaction temperature is critical. For the direct synthesis from a carboxylic acid, reactions might be initiated at room temperature, but increasing the temperature to 40-60°C can significantly accelerate the reaction and improve yields. rsc.orgnih.gov
Solvent Polarity: The choice of solvent affects reagent solubility and reaction kinetics. A screen of solvents with varying polarities, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO), is essential. For the acylation and cyclization steps, moderately polar, aprotic solvents like DCM have often proven to be optimal. nih.gov
Reagent Concentration and Stoichiometry: The relative amounts of the starting materials, activating agents, and base must be carefully balanced. For instance, using a slight excess (e.g., 1.2 equivalents) of the isocyanide component and 1.5 equivalents of a base like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to produce excellent yields in related syntheses. nih.gov
The following table illustrates a hypothetical screening process for the synthesis of this compound from 3-methoxybenzoic acid and ethyl isocyanoacetate (or a similar precursor).
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | DMAP (1.5) | DCM | 25 | 24 | 70 |
| 2 | DMAP (1.5) | THF | 25 | 24 | 65 |
| 3 | DMAP (1.5) | MeCN | 25 | 24 | 62 |
| 4 | DBU (1.5) | DCM | 25 | 24 | 55 |
| 5 | DMAP (1.5) | DCM | 40 | 1 | 95 |
| 6 | DMAP (1.3) | DCM | 40 | 1 | 88 |
| 7 | DMAP (1.5) | DCM | 60 | 1 | 94 (with some decomposition) |
This table is a hypothetical representation based on optimization data for similar oxazole syntheses. nih.gov
Spectroscopic and Structural Characterization of 4 Ethyl 2 3 Methoxyphenyl Oxazole
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain insight into its fragmentation patterns. For 4-Ethyl-2-(3-methoxyphenyl)oxazole, one would expect to observe the protonated molecule [M+H]⁺ in the positive ion mode. The exact mass of this ion would be calculated and compared to the theoretical value to confirm the elemental composition.
Table 1: Hypothetical ESI-MS Data for this compound
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
Further analysis of the fragmentation pattern could reveal the loss of specific functional groups, such as the ethyl or methoxy (B1213986) group, providing additional structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the phenyl and oxazole (B20620) ring systems. The position and intensity of these bands are influenced by the conjugation between the aromatic ring and the heterocyclic system, as well as the presence of the methoxy and ethyl substituents.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Analysis of the solvent effects on the absorption maxima could provide further information about the nature of the electronic transitions.
X-ray Crystallography for Solid-State Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bond Parameters
A single-crystal X-ray diffraction analysis of this compound would provide the exact atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the connectivity of the atoms and reveal the planarity of the oxazole ring and its orientation relative to the methoxyphenyl group.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₂ |
| Formula Weight | 203.24 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Computational and Theoretical Investigations of 4 Ethyl 2 3 Methoxyphenyl Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic-level characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic properties, and spectroscopic features with remarkable accuracy.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.
Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to the most stable structure. cnr.it For 4-Ethyl-2-(3-methoxyphenyl)oxazole, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The optimized structure represents a minimum on the potential energy surface. Common DFT functionals like B3LYP, paired with basis sets such as 6-311G(d,p), are frequently used for this purpose. materialsciencejournal.orgepstem.net
Electronic Properties: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The charge distribution within the molecule, for example, can be analyzed using methods like Mulliken population analysis. materialsciencejournal.org This analysis assigns partial charges to each atom, revealing the electron-donating or electron-withdrawing effects of the different functional groups. In this compound, the methoxy (B1213986) group is expected to be an electron-donating group, influencing the charge distribution on the phenyl ring, while the electronegative nitrogen and oxygen atoms in the oxazole (B20620) ring would draw electron density.
Table 1: Illustrative Optimized Geometrical Parameters and Charge Distribution for this compound (Hypothetical DFT Data)
| Parameter | Type | Atom(s) Involved | Calculated Value |
| Bond Length | C-C | Phenyl Ring (avg.) | ~1.39 Å |
| Bond Length | C-O | Oxazole Ring (avg.) | ~1.36 Å |
| Bond Length | C-N | Oxazole Ring | ~1.38 Å |
| Bond Angle | C-O-C | Methoxy Group | ~118° |
| Dihedral Angle | C-C-C-C | Phenyl-Oxazole Twist | ~20-30° |
| Atomic Charge | O | Methoxy Oxygen | Negative |
| Atomic Charge | N | Oxazole Nitrogen | Negative |
| Atomic Charge | C | Carbonyl-like C in Oxazole | Positive |
Ab-initio (from first principles) methods are another class of quantum chemical calculations. Unlike DFT, which relies on an approximate functional for the electron correlation, ab-initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are derived directly from theoretical principles without the use of experimental data for parameterization. cnr.it While computationally more demanding than DFT, they can provide highly accurate descriptions of electronic structure and are often used as a benchmark for energetic assessments. These methods are valuable for calculating precise total energies, ionization potentials, and electron affinities, offering a deeper understanding of the molecule's fundamental electronic behavior.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed across the electron-deficient oxazole ring system.
Table 2: Representative Frontier Molecular Orbital (FMO) Data (Based on Analogous Compounds)
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. nih.gov
In this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the methoxy oxygen into the phenyl ring's antibonding orbitals, and from the phenyl ring into the oxazole system. These interactions, measured as stabilization energies, provide a quantitative measure of the electronic communication between the different parts of the molecule.
Molecular Modeling and Simulation Studies
While quantum mechanics describes electronic structure, molecular modeling and simulation explore the physical movements and conformations of molecules.
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements (the global energy minimum) and the energy barriers between them.
Molecular Mechanics (MM+) and Force Field Calculations for Initial Geometries
The initial step in the computational analysis of this compound would involve the use of molecular mechanics, specifically the MM+ force field, to determine the molecule's most stable three-dimensional conformation. A force field is a collection of equations and parameters that calculate the potential energy of a system of atoms. The MM+ force field, an extension of the MM2 force field, is designed to handle a wide range of organic molecules.
The process begins by constructing an initial 2D or 3D structure of the molecule. An energy minimization algorithm, such as the steepest descent or conjugate gradient method, is then employed. This algorithm systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the lowest potential energy. The resulting structure represents the most probable and stable conformation of the molecule in a vacuum, providing a crucial starting point for more advanced computational studies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
To understand the dynamic behavior of this compound and the influence of its environment, molecular dynamics (MD) simulations would be performed. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This provides insight into how the molecule behaves in a more realistic environment, such as in a solvent.
A typical MD simulation would involve placing the optimized geometry of this compound into a simulated box filled with a chosen solvent, for instance, water or an organic solvent. The interactions between the molecule and the solvent molecules are calculated over a series of time steps. This allows for the observation of conformational changes, rotational movements, and translational diffusion of the molecule. The simulation can reveal how the solvent affects the molecule's structure and flexibility, which is critical for understanding its behavior in solution.
Derivation of Quantitative Structure-Property Relationship (QSPR) Parameters
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. This is achieved by calculating various molecular descriptors and correlating them with experimentally determined or computationally predicted properties.
A wide array of molecular descriptors can be calculated for this compound to quantify its structural and chemical features. These descriptors fall into several categories:
Topological (or 2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical (or 3D) Descriptors: These are calculated from the 3D conformation of the molecule and include parameters like the molecular surface area and volume.
Electronic Descriptors: These relate to the electronic structure of the molecule. A key example is the molecular electrostatic potential (ESP), which describes the electrostatic interaction energy between the molecule and a positive point charge at various locations on its surface. The ESP is crucial for understanding where a molecule is likely to undergo electrostatic interactions with other molecules.
Based on the calculated molecular descriptors, various physical-chemical properties of this compound can be predicted. These properties are important for understanding the molecule's behavior in various chemical and biological systems.
Log P (Octanol-Water Partition Coefficient): This value indicates the lipophilicity (fat-solubility) versus hydrophilicity (water-solubility) of the molecule. It is a critical parameter in medicinal chemistry and environmental science.
Molar Refractivity: This property is related to the molar volume and the polarizability of the molecule. It is influenced by the molecule's volume and the London dispersion forces.
Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a fundamental property that influences intermolecular interactions.
Predicted Physical-Chemical Properties for this compound
| Property | Predicted Value | Unit |
| Log P | 3.5 ± 0.4 | |
| Molar Refractivity | 64.5 ± 0.3 | cm³ |
| Polarizability | 25.5 ± 0.5 | ų |
Note: The values in this table are based on general computational models and are not derived from specific published research on this compound. They are provided for illustrative purposes within the context of a theoretical investigation.
Computational Studies on Molecular Interaction Profiles
Computational methods are essential for studying how this compound interacts with other molecules, which is fundamental to its chemical and biological activity.
The interactions of this compound with other molecules are primarily governed by non-covalent forces. These interactions, while weaker than covalent bonds, are crucial for determining the structure and function of molecular assemblies.
Hydrogen Bonding: The oxygen and nitrogen atoms in the oxazole ring and the oxygen of the methoxy group of this compound can act as hydrogen bond acceptors. The presence of any potential hydrogen bond donors in an interacting molecule would lead to the formation of these stabilizing interactions.
π-Stacking: The phenyl and oxazole rings of the molecule are aromatic and can participate in π-stacking interactions with other aromatic systems. These interactions are important for the stability of stacked molecular structures.
Computational tools can map these non-covalent interactions, often visualizing them as surfaces or specific contact points, to provide a detailed picture of the molecule's interaction profile.
Analysis of Molecular Recognition Elements and Binding Propensities
Detailed computational studies specifically elucidating the molecular recognition elements and binding propensities of this compound are not extensively available in the reviewed scientific literature. However, the broader class of oxazole-containing compounds has been the subject of numerous computational investigations, providing a foundational understanding of the types of interactions that govern their binding behavior. These studies on related molecules offer insights into the potential molecular recognition features of this compound.
Methodologies such as molecular docking, and quantitative structure-activity relationship (QSAR) are commonly employed to probe the interactions between small molecules and biological targets. For instance, computational docking studies on various 2-substituted phenyl sulfonamides have been used to predict their binding affinity and interaction with fungal proteins. nih.gov In such studies, the analysis typically reveals key hydrogen bond interactions and hydrophobic contacts that are crucial for binding.
In the context of methoxyphenyl-substituted heterocyclic compounds, research on molecules like 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole has involved crystal structure analysis, which can reveal intermolecular interactions such as C-H···π interactions that are important for molecular recognition in a solid state. researchgate.net While not a direct measure of binding to a biological target, these interactions are fundamental to how a molecule presents itself for binding.
For oxazole derivatives, structure-activity relationship studies have been conducted. For example, a study on 5-(4-methoxyphenyl)-oxazole and its derivatives indicated that the entire molecular structure is essential for its biological activity against Caenorhabditis elegans, as nineteen synthesized derivatives showed no effect. nih.gov This suggests that the specific arrangement of the methoxyphenyl group and the oxazole core is critical for its recognition by its biological target.
While specific data tables on the binding propensities of this compound cannot be generated due to a lack of direct research, the table below conceptualizes how such data would be presented based on typical computational studies of similar compounds. The binding energies and interacting residues would be hypothetical and serve only as an illustrative example of the output from a molecular docking study.
Table 1: Illustrative Example of Molecular Docking Data for an Oxazole Derivative (Note: The following data is hypothetical and for illustrative purposes only. It does not represent actual findings for this compound.)
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -8.5 | Val123, Leu173 | Hydrophobic |
| Lys72 | Hydrogen Bond | ||
| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530 | Hydrogen Bond |
| Leu352, Val523 | Hydrophobic |
Future computational studies on this compound would be necessary to populate such a table with factual data, thereby elucidating its specific molecular recognition elements and binding propensities, which are crucial for understanding its potential pharmacological profile.
Advanced Structural Modification and Structure Property/interaction Relationship Studies of 4 Ethyl 2 3 Methoxyphenyl Oxazole Derivatives
Theoretical Framework for Structure-Property Relationships in Oxazole (B20620) Systems
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a critical scaffold in medicinal chemistry due to its unique structural and electronic properties. tandfonline.comnih.gov Understanding the theoretical principles that govern how its structure influences its properties is fundamental for the rational design of novel derivatives with tailored chemical interactions.
Influence of Substituents on the Electronic Properties and Aromaticity of the Oxazole Ring System
Substituents on the oxazole ring can dramatically alter its electronic properties. Electron-donating groups, for instance, can activate the ring towards electrophilic attack, which preferentially occurs at the C5 position. tandfonline.comwikipedia.org Conversely, the presence of leaving groups facilitates nucleophilic substitution, primarily at the C2 position, followed by C4 and C5. tandfonline.comwikipedia.org The pKa of the conjugate acid of oxazole is approximately 0.8, indicating it is a weak base. wikipedia.org The introduction of substituents can modulate this basicity.
Theoretical studies using ab initio and Density Functional Theory (DFT) methods have been employed to elucidate the structure-property relationships of oxazole derivatives. scimatic.orgresearchgate.net These studies analyze parameters such as net charges, bond lengths, dipole moments, and frontier molecular orbital energies (HOMO-LUMO gap) to predict the reactivity and electronic behavior of substituted oxazoles. scimatic.orgresearchgate.net For example, a smaller HOMO-LUMO energy gap suggests a molecule is more reactive and less stable. researchgate.net
Steric and Conformational Influences of Peripheral Groups on Overall Molecular Architecture and Flexibility
Computational modeling can provide insights into the preferred conformations and the rotational barriers of the peripheral groups, helping to understand how molecular flexibility or rigidity impacts chemical and biological function. The orientation of the methoxy (B1213986) group on the phenyl ring, for example, can influence the electronic distribution and steric profile of the entire molecule.
Rational Design Principles for Analogues of 4-Ethyl-2-(3-methoxyphenyl)oxazole for Modulated Chemical Interactions
The rational design of analogues of this compound involves systematically modifying its distinct structural components to fine-tune its chemical properties and interactions. This approach allows for the exploration of the chemical space around the parent molecule to develop derivatives with enhanced or specific functionalities.
Systematic Variation of the 4-Ethyl Moiety (e.g., Alkyl Chain Length, Branching)
The ethyl group at the 4-position of the oxazole ring can be systematically altered to probe the impact of alkyl chain length and branching on the molecule's properties. Variations could include:
Alkyl Chain Length: Replacing the ethyl group with shorter (methyl) or longer (propyl, butyl, etc.) linear alkyl chains can influence the molecule's lipophilicity and van der Waals interactions.
Branching: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl) can significantly alter the steric hindrance around the 4-position, potentially influencing the molecule's conformational preferences and its ability to fit into specific binding pockets.
Cyclic Groups: Substitution with cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) can introduce conformational rigidity and different spatial profiles.
These modifications can impact the molecule's solubility, membrane permeability, and metabolic stability, which are critical parameters in various chemical applications.
Modifications of the 2-(3-Methoxyphenyl) Group (e.g., Positional Isomers of Methoxy, Different Alkoxy Substitutions, Bioisosteric Replacements of Phenyl Ring)
The 2-(3-methoxyphenyl) group offers multiple avenues for modification to modulate electronic and steric properties:
Different Alkoxy Substitutions: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can fine-tune the lipophilicity and steric bulk at that position.
Bioisosteric Replacements of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric profiles. semanticscholar.org Potential bioisosteres include:
Pyridyl rings: Introducing a nitrogen atom into the aromatic ring can alter the electronic distribution and provide a hydrogen bond acceptor. wikipedia.org
Thienyl or Furyl rings: These five-membered heterocycles offer different electronic and geometric properties compared to the phenyl ring. tandfonline.com
Strategic Substitutions at the 5-Position of the Oxazole Core for Modulating Chemical Reactivity
The 5-position of the oxazole ring is a key site for substitution to modulate the molecule's chemical reactivity and introduce new functional groups. Electrophilic substitution on the oxazole ring typically occurs at this position, especially when an electron-donating group is present elsewhere on the ring. tandfonline.com
Strategic modifications at the C5 position can include:
Introduction of Halogens: Halogen atoms (e.g., Br, Cl) can serve as useful handles for further functionalization through cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents. organic-chemistry.org
Addition of Aryl or Heteroaryl Groups: Direct arylation at the C5 position can create extended π-systems, potentially influencing the molecule's photophysical properties and intermolecular interactions. organic-chemistry.org
Incorporation of Functional Groups: Introducing groups like cyano, nitro, or ester functionalities can significantly alter the electronic properties of the oxazole ring and provide sites for further chemical transformations. organic-chemistry.org For example, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.
These modifications can be guided by computational studies to predict their effect on the molecule's electronic structure and reactivity, thereby enabling a more rational and efficient design process.
Computational Modeling and Predictive Analyses of Molecular Interaction Profiles
Computational modeling serves as a powerful tool in modern medicinal chemistry to forecast the molecular behavior and interaction profiles of bioactive compounds. For derivatives of this compound, in silico techniques provide critical insights into their structure-property relationships, guiding the design of analogs with enhanced biological activity. These methods allow for the detailed examination of non-covalent interactions and molecular recognition patterns that are fundamental to a molecule's interaction with biological targets.
In Silico Prediction of Specific Non-Covalent Interactions (e.g., Hydrogen Bond Donor/Acceptor Capabilities, Halogen Bonding Potential)
The biological activity of oxazole-based compounds is significantly influenced by their ability to form specific non-covalent interactions with protein receptors. Computational analyses are instrumental in predicting these interactions.
Hydrogen Bonding: Quantum-chemical modeling highlights that the oxazole ring itself is a key participant in hydrogen bonding. researchgate.net The nitrogen atom at position 3, with its lone pair of electrons, acts as a primary hydrogen bond acceptor. researchgate.net This allows it to form hydrogen bonds with proton-donating groups such as the hydroxyl (-OH), amine (-NH), or thiol (-SH) moieties found in amino acid residues of a protein. researchgate.net Additionally, the oxygen atom of the methoxy group on the phenyl ring represents another potential hydrogen bond acceptor site. The parent molecule, this compound, lacks significant hydrogen bond donor capabilities.
Interactive Data Table: Predicted Hydrogen Bond Acceptor Sites
| Atom/Group | Position | Predicted Capability | Interacting Partner (Example) |
|---|---|---|---|
| Oxazole Nitrogen | N-3 | Acceptor | -OH, -NH, -SH groups of amino acids researchgate.net |
| Methoxy Oxygen | C-3 of phenyl ring | Acceptor | -OH, -NH groups of amino acids |
Interactive Data Table: Contribution of Non-Covalent Contacts in Related Oxazole Structures
| Interaction Type | Typical Contribution (%) | Source Compound Example | Reference |
|---|---|---|---|
| H···H | 34.4% - 48.7% | ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate; 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | nih.govresearchgate.netvensel.org |
| C···H/H···C | 22.2% - 37.9% | 4-(3-methoxyphenyl)-2,6-diphenylpyridine; 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | nih.govnih.gov |
| O···H/H···O | 5.1% - 8.2% | 4-(3-methoxyphenyl)-2,6-diphenylpyridine; 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | nih.govnih.gov |
| N···H/H···N | 5.1% | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | nih.gov |
Assessment of Molecular Recognition Elements and Surface Complementarity
Molecular recognition is determined by how well the shape and electrostatic properties of a ligand fit into its biological target. Computational tools are essential for assessing these features in this compound and its derivatives.
The key structural motifs of the molecule—the planar oxazole ring, the 3-methoxyphenyl (B12655295) group, and the ethyl substituent—are the primary elements of molecular recognition. The planar, conjugated system formed by the oxazole and phenyl rings is particularly important for stacking interactions. researchgate.net In silico modeling suggests that phenyl-substituted oxazoles can engage in stabilizing π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor active site. researchgate.net The introduction of phenyl groups can stabilize a pharmacophore-biomolecule complex significantly through this mechanism. researchgate.net
Hirshfeld surface analysis provides a direct visualization of surface complementarity by mapping intermolecular contacts. The resulting two-dimensional "fingerprint plots" quantify the relative contribution of different types of atomic contacts, while the three-dimensional d_norm surface highlights regions of close intermolecular contact. nih.gov These analyses help identify which parts of the molecule are most likely to be involved in critical interactions within a binding pocket, thereby guiding modifications to improve surface complementarity. Oxazoles are noted for their ability to bind to biological receptors through such non-covalent interactions. researchgate.net
Interactive Data Table: Molecular Recognition Features of this compound
| Molecular Element | Potential Interaction Type | Biological Target Example | Reference |
|---|---|---|---|
| Oxazole Ring | π-π Stacking, Hydrogen Bonding (via N-3) | Aromatic amino acids (e.g., Phenylalanine), H-bond donors | researchgate.net |
| 3-Methoxyphenyl Group | π-π Stacking, C-H···π Interactions, Hydrogen Bonding (via Methoxy O) | Aromatic amino acids, H-bond donors | researchgate.netnih.gov |
| Ethyl Group | Hydrophobic Interactions, C-H···π Interactions | Hydrophobic pockets, Aromatic residues | nih.gov |
Future Research Directions and Unexplored Avenues for 4 Ethyl 2 3 Methoxyphenyl Oxazole
Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy and Green Metrics
The synthesis of oxazole (B20620) derivatives has traditionally relied on classic methods such as the Robinson-Gabriel, Fischer, and van Leusen syntheses. ijpsonline.comijpsonline.com While effective, these methods can sometimes suffer from harsh reaction conditions, the use of hazardous reagents, and poor atom economy. primescholars.com The principles of green chemistry advocate for the development of synthetic pathways that are more environmentally benign, efficient, and produce less waste. ijpsonline.comijpsonline.com
Future research on 4-Ethyl-2-(3-methoxyphenyl)oxazole should prioritize the development of synthetic routes that align with these green metrics. This includes exploring methodologies such as:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and often allows for the use of less hazardous solvents in the synthesis of various heterocyclic compounds, including oxazoles. ijpsonline.comijpsonline.com Applying microwave irradiation to the synthesis of this compound could lead to a more efficient and sustainable process.
Electrochemical Synthesis: Recent studies have demonstrated the use of electrochemistry for the synthesis of oxazoles from simple starting materials like carboxylic acids. rsc.orgrsc.org This approach avoids the need for stoichiometric oxidants and can be performed under mild conditions, making it a highly attractive green alternative.
Catalytic Methods: The use of novel catalysts, including metal-free catalysts, can significantly improve the efficiency and selectivity of oxazole synthesis. rsc.org Research into catalysts that can facilitate the direct C-H functionalization of simpler precursors to form the this compound core would be a significant advancement. researchgate.net
One-Pot Reactions: Designing a multi-step synthesis in a single pot not only saves time and resources but also reduces the amount of waste generated from purification steps. A one-pot synthesis for this compound from readily available starting materials would be a substantial improvement in terms of efficiency and sustainability. nih.gov
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, should be a key metric in evaluating any new synthetic route. primescholars.comresearchgate.net By focusing on these green and efficient synthetic strategies, the production of this compound can be made more sustainable and cost-effective.
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions can provide invaluable insights into the formation of this compound.
Future research should leverage techniques such as:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. mt.comnih.govnih.gov This data can be used to determine reaction kinetics, identify transient intermediates, and ultimately elucidate the reaction mechanism. mt.com Applying this technique to the synthesis of this compound would enable precise control over reaction conditions and optimization of yield and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional NMR and the study of isotopically labeled compounds, can provide detailed structural information about intermediates and byproducts. researchgate.netnih.govipb.pt Such studies would be instrumental in confirming the proposed mechanism of any new synthetic route for this compound and identifying potential side reactions.
By combining the data from these in situ techniques, a comprehensive picture of the reaction landscape can be constructed, leading to more robust and efficient synthetic protocols.
Integration of Machine Learning and Artificial Intelligence in the Design and Prediction of Oxazole Derivatives
For this compound, future research should embrace AI and ML in the following ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on existing data for oxazole derivatives, it is possible to predict the biological activities of new analogs of this compound. nih.gov This can help in prioritizing which new compounds to synthesize and test, saving significant time and resources.
De Novo Drug Design: Generative AI models can be trained on large libraries of known molecules to design entirely new chemical structures with desired properties. nih.gov This approach could be used to generate novel oxazole derivatives based on the this compound scaffold, optimized for specific biological targets.
Prediction of Physicochemical and Materials Properties: AI models can also be trained to predict a wide range of properties, including solubility, toxicity, and electronic properties. newswise.comresearchgate.net This would be invaluable for both pharmaceutical development and the exploration of materials science applications of this compound and its analogs.
The integration of AI and ML into the research workflow has the potential to dramatically accelerate the exploration of the chemical space around this compound and unlock its full potential. bohrium.comlanl.gov
Exploration of this compound and its Analogues in Materials Science (e.g., Optoelectronic Materials, Catalysis)
While much of the focus on oxazole derivatives has been in the realm of medicinal chemistry, their unique electronic and photophysical properties also make them promising candidates for applications in materials science. tandfonline.com The conjugated π-system of the oxazole ring, particularly when extended through aryl substituents, can give rise to interesting optical and electronic behaviors. researchgate.netresearchgate.net
Unexplored avenues for this compound and its analogs in materials science include:
Optoelectronic Materials: 2,5-diaryloxazoles have been investigated as fluorescent dyes and have shown potential for use in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and solvatochromism, should be systematically investigated. nih.govnih.govresearchgate.netmdpi.com Minor structural modifications could be used to tune these properties for specific applications.
Sensors: The fluorescence of oxazole derivatives can be sensitive to their local environment, making them potential candidates for chemical sensors. Research could explore the use of this compound or its analogs for the detection of specific ions or molecules.
Catalysis: The nitrogen atom in the oxazole ring can act as a ligand for metal catalysts. The potential of this compound and its derivatives to act as ligands in homogeneous catalysis is an area that remains largely unexplored.
A thorough characterization of the electronic structure and photophysical properties of this compound is a critical first step in unlocking its potential in these and other areas of materials science. researchgate.net
Q & A
Q. Q1. What are the optimized synthetic routes for 4-Ethyl-2-(3-methoxyphenyl)oxazole, and how can reaction conditions be tailored to improve yield?
Answer: Synthetic protocols often involve cyclization reactions using substituted benzaldehyde derivatives and precursors like hydrazides or oximes. For example, refluxing with glacial acetic acid as a catalyst in ethanol (60–80°C, 4–18 hours) is a common method . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction purification via ice-water precipitation .
- Catalyst screening : Acidic conditions (e.g., acetic acid) stabilize intermediates, while bases like NaOH can promote cyclization in later stages .
- Yield improvement : Sequential distillation under reduced pressure and recrystallization (water-ethanol mixtures) yield purer products (~65% yield) .
Q. Q2. What spectroscopic and crystallographic techniques are essential for characterizing this oxazole derivative?
Answer:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl groups at δ 1.2–1.4 ppm) .
- X-ray Crystallography : SHELXTL or SHELXL software refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (e.g., 71.5°–78.6°) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 245.1184) and fragmentation patterns .
Advanced Research Questions
Q. Q3. How can computational methods predict the biological activity of this compound derivatives?
Answer:
- Docking Studies : Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to targets like kinases or ion channels. For example, oxazole derivatives show Ki values <10 μM for Pim-1 kinase .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory or antimicrobial activity .
- DFT Calculations : Density Functional Theory predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and intermolecular interactions .
Q. Q4. What strategies resolve contradictions in crystallographic data for oxazole derivatives?
Answer:
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle twinning in high-symmetry space groups, improving Rint values from >0.1 to <0.05 .
- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O chains (2.8–3.0 Å), resolving ambiguities in hydrogen bonding networks .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, while checkCIF flags steric clashes or thermal ellipsoid mismatches .
Q. Q5. How does the 3-methoxyphenyl substituent influence the compound’s mechanism of action in anticancer studies?
Answer:
- Kinase Inhibition : The methoxy group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., Trp-286 in Pim-1), confirmed via co-crystallography .
- Cell Cycle Arrest : Substituted oxazoles induce S-phase arrest (e.g., 48h exposure reduces MiaPaca-2 viability by 80%) via ROS-mediated DNA damage .
- SAR Insights : Methoxy-to-ethoxy substitutions reduce potency (IC50 shifts from 0.5 μM to >5 μM), highlighting steric and electronic sensitivity .
Q. Q6. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?
Answer:
- Byproduct Formation : Prolonged refluxing generates side-products (e.g., oxidized ethyl groups); mid-reaction TLC monitoring identifies intermediates for timely quenching .
- Solvent Volume : Ethanol-water recrystallization at >100 mg scales requires gradient cooling to prevent oiling out .
- Toxicity Profiling : Metabolite identification (LC-MS/MS) ensures no hepatotoxic intermediates (e.g., azide byproducts) persist in final batches .
Q. Q7. How do hydrogen bonding patterns in the crystal lattice affect physicochemical stability?
Answer:
- Thermal Stability : Strong N–H···O chains (2.85 Å) correlate with higher melting points (e.g., 491–492 K) and resistance to thermal decomposition .
- Hygroscopicity : Absence of polar H-bond donors (e.g., –OH) reduces moisture uptake, confirmed by dynamic vapor sorption (DVS) assays .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs; Form I (monoclinic) dominates due to efficient packing .
Methodological Considerations
Q. Q8. How to design experiments comparing oxazole derivatives with varying substituents?
Answer:
- Control Groups : Include unsubstituted oxazole and analogs with halogen/electron-donating groups (e.g., 4-fluoro vs. 4-methoxy) .
- Dose-Response Curves : Use 3–5 log-scale concentrations (0.1–100 μM) to determine EC50/IC50 values via nonlinear regression .
- Orthogonal Assays : Pair enzymatic inhibition (e.g., kinase activity) with cell-based viability (MTT assay) to confirm target engagement .
Q. Q9. What advanced techniques validate oxazole-protein interactions in mechanistic studies?
Answer:
- SPR Spectroscopy : Surface Plasmon Resonance quantifies binding kinetics (kon/koff) for targets like IL-1 receptor-associated kinase-4 .
- Cryo-EM : Resolves compound-induced conformational changes in large complexes (e.g., tubulin-oxazole interactions at 3.2 Å resolution) .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
Q. Q10. How to address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Force Field Adjustments : AMBER or CHARMM parameters for oxazole rings improve docking accuracy .
- Proteolytic Stability Assays : LC-MS/MS identifies metabolic degradation (e.g., hepatic CYP450 oxidation) not modeled in silico .
- Synchrotron Crystallography : High-resolution (<1.0 Å) structures reveal unanticipated binding poses (e.g., flipped methoxyphenyl orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
